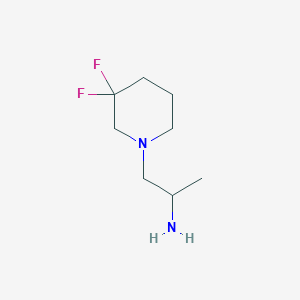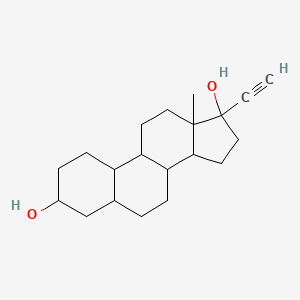
3beta,5alpha-Tetrahydronorethisterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethynyl-5-estrane-3,17-diol is a synthetic steroidal compound with the molecular formula C20H30O2. It is a derivative of estrane and is characterized by the presence of an ethynyl group at the 17th position. This compound is known for its applications in various fields, including medicinal chemistry and endocrinology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynyl-5-estrane-3,17-diol typically involves the ethynylation of estrane derivatives. One common method includes the reaction of estrone with acetylene in the presence of a strong base, such as sodium amide, to introduce the ethynyl group at the 17th position. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: Industrial production of 17-Ethynyl-5-estrane-3,17-diol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 17-Ethynyl-5-estrane-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl groups at the 3rd and 17th positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 17-Ethynyl-5-estrane-3,17-dione.
Reduction: 17-Ethyl-5-estrane-3,17-diol.
Substitution: Ester derivatives of 17-Ethynyl-5-estrane-3,17-diol.
Aplicaciones Científicas De Investigación
17-Ethynyl-5-estrane-3,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
Mecanismo De Acción
The mechanism of action of 17-Ethynyl-5-estrane-3,17-diol involves its interaction with steroid hormone receptors. The compound binds to estrogen receptors, modulating the transcription of target genes involved in various physiological processes. This interaction influences cellular proliferation, differentiation, and metabolic activities.
Comparación Con Compuestos Similares
17α-Ethynylestradiol: A synthetic estrogen with a similar ethynyl group at the 17th position but differs in the structure of the steroid backbone.
17α-Ethyl-5β-estrane-3α,17β-diol: Another synthetic steroid with an ethyl group instead of an ethynyl group at the 17th position.
Uniqueness: 17-Ethynyl-5-estrane-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethynyl group at the 17th position plays a crucial role in its interaction with hormone receptors and its overall pharmacological profile.
Propiedades
IUPAC Name |
17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
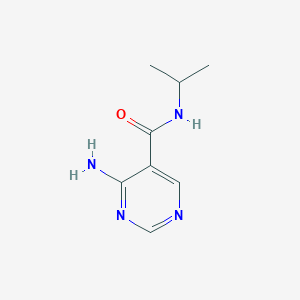
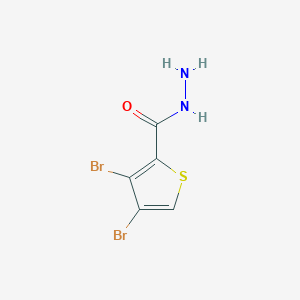
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)

![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
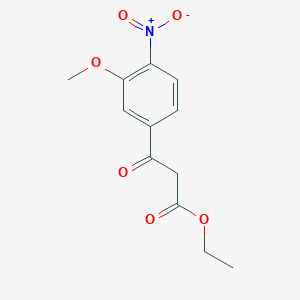
![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)



